molecular formula C10H9N3O3 B2729212 N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034441-58-0

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2729212
CAS No.: 2034441-58-0
M. Wt: 219.2
InChI Key: YQOQIMGLEWMBAG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions are optimized to achieve high yields, and the final product is purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of the reaction conditions and the availability of starting materials like 2-furoic acid and furfurylamine make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyl group on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products

The major products formed from these reactions include various furan and pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOQIMGLEWMBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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